molecular formula C27H33ClN4O7S B12788322 6-methoxy-1,1-dioxo-2-[[4-oxo-9-(2-piperidin-1-ylethoxy)pyrido[1,2-a]pyrimidin-2-yl]oxymethyl]-4-propan-2-yl-1,2-benzothiazol-3-one;hydrochloride CAS No. 344930-96-7

6-methoxy-1,1-dioxo-2-[[4-oxo-9-(2-piperidin-1-ylethoxy)pyrido[1,2-a]pyrimidin-2-yl]oxymethyl]-4-propan-2-yl-1,2-benzothiazol-3-one;hydrochloride

Cat. No.: B12788322
CAS No.: 344930-96-7
M. Wt: 593.1 g/mol
InChI Key: MWOQXJBKJLDUKK-UHFFFAOYSA-N
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Description

6-methoxy-1,1-dioxo-2-[[4-oxo-9-(2-piperidin-1-ylethoxy)pyrido[1,2-a]pyrimidin-2-yl]oxymethyl]-4-propan-2-yl-1,2-benzothiazol-3-one;hydrochloride is a complex organic compound with significant applications in medicinal chemistry. It is known for its potent inhibitory effects on neutrophil elastase, an enzyme involved in inflammatory processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-1,1-dioxo-2-[[4-oxo-9-(2-piperidin-1-ylethoxy)pyrido[1,2-a]pyrimidin-2-yl]oxymethyl]-4-propan-2-yl-1,2-benzothiazol-3-one involves multiple steps, including the formation of the benzothiazole ring and subsequent functionalization. The key steps include:

    Formation of the Benzothiazole Ring: This involves the reaction of 2-aminothiophenol with an appropriate carboxylic acid derivative under acidic conditions.

    Functionalization: The benzothiazole intermediate is then reacted with various reagents to introduce the methoxy, dioxo, and other functional groups.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

Chemical Reactions Analysis

Types of Reactions

6-methoxy-1,1-dioxo-2-[[4-oxo-9-(2-piperidin-1-ylethoxy)pyrido[1,2-a]pyrimidin-2-yl]oxymethyl]-4-propan-2-yl-1,2-benzothiazol-3-one undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxo groups.

    Substitution: Replacement of hydrogen atoms with functional groups like methoxy and piperidinylethoxy.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Substitution Reagents: Like alkyl halides for introducing alkyl groups.

Major Products

The major products formed from these reactions include various functionalized derivatives of the parent compound, which may have enhanced biological activity .

Scientific Research Applications

6-methoxy-1,1-dioxo-2-[[4-oxo-9-(2-piperidin-1-ylethoxy)pyrido[1,2-a]pyrimidin-2-yl]oxymethyl]-4-propan-2-yl-1,2-benzothiazol-3-one has several scientific research applications:

Mechanism of Action

The compound exerts its effects by inhibiting neutrophil elastase, an enzyme involved in the breakdown of elastin and other proteins during inflammation. The inhibition occurs through binding to the active site of the enzyme, preventing its catalytic activity. This action helps reduce inflammation and tissue damage .

Comparison with Similar Compounds

Similar Compounds

    SSR 69071: Another potent inhibitor of neutrophil elastase with similar structural features.

    Pyridopyrimidines: A class of compounds with similar inhibitory effects on enzymes.

Uniqueness

6-methoxy-1,1-dioxo-2-[[4-oxo-9-(2-piperidin-1-ylethoxy)pyrido[1,2-a]pyrimidin-2-yl]oxymethyl]-4-propan-2-yl-1,2-benzothiazol-3-one is unique due to its specific combination of functional groups, which confer high potency and selectivity for neutrophil elastase inhibition .

Properties

CAS No.

344930-96-7

Molecular Formula

C27H33ClN4O7S

Molecular Weight

593.1 g/mol

IUPAC Name

6-methoxy-1,1-dioxo-2-[[4-oxo-9-(2-piperidin-1-ylethoxy)pyrido[1,2-a]pyrimidin-2-yl]oxymethyl]-4-propan-2-yl-1,2-benzothiazol-3-one;hydrochloride

InChI

InChI=1S/C27H32N4O7S.ClH/c1-18(2)20-14-19(36-3)15-22-25(20)27(33)31(39(22,34)35)17-38-23-16-24(32)30-11-7-8-21(26(30)28-23)37-13-12-29-9-5-4-6-10-29;/h7-8,11,14-16,18H,4-6,9-10,12-13,17H2,1-3H3;1H

InChI Key

MWOQXJBKJLDUKK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C2C(=CC(=C1)OC)S(=O)(=O)N(C2=O)COC3=CC(=O)N4C=CC=C(C4=N3)OCCN5CCCCC5.Cl

Origin of Product

United States

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